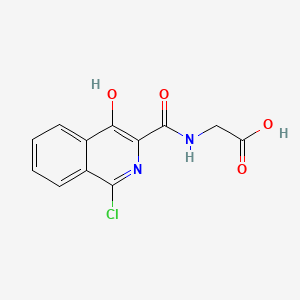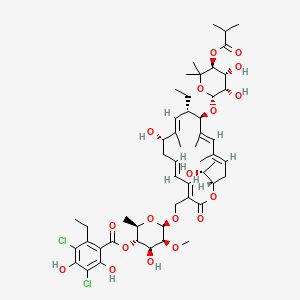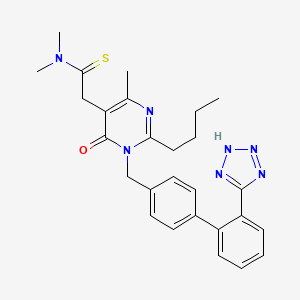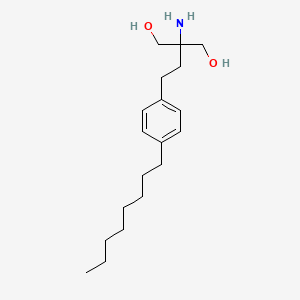
FITM
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
FITM hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurowissenschaften und Pharmakologie. Es wird verwendet, um die Rolle von mGlu1-Rezeptoren bei verschiedenen neurologischen und psychiatrischen Störungen zu untersuchen, einschließlich chronischer Schmerzen, Schizophrenie, Alzheimer-Krankheit, Depression und Angstzuständen . Darüber hinaus wird this compound bei der Entwicklung neuer Therapeutika eingesetzt, die auf mGlu1-Rezeptoren abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die allosterische Stelle des mGlu1-Rezeptors bindet und so dessen Aktivität moduliert. Die Bindung von this compound an den Rezeptor induziert Konformationsänderungen, die die Funktion des Rezeptors hemmen. Diese Modulation ist hoch selektiv für mGlu1 gegenüber anderen metabotropen Glutamatrezeptoren, was this compound zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von mGlu1 in verschiedenen physiologischen und pathologischen Prozessen macht .
Wirkmechanismus
Target of Action
It’s known that many compounds with similar structures target enzymes or receptors involved in cellular signaling pathways .
Mode of Action
The exact mode of action of FITM is not clearly defined in the literature. Typically, compounds like this compound interact with their targets by binding to the active site or allosteric sites, thereby modulating the activity of the target. This can result in the activation or inhibition of the target, leading to changes in downstream cellular processes .
Biochemical Pathways
Compounds with similar structures often impact pathways related to cell growth, proliferation, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Based on its structural similarity to other compounds, it might influence cell growth, proliferation, and apoptosis .
Biochemische Analyse
Biochemical Properties
The compound 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide has been found to interact with the human class C G protein-coupled metabotropic glutamate receptor 1 (mGlu1 receptor). The structure of the mGlu1 receptor bound to this compound has been determined, revealing that the compound acts as a negative allosteric modulator .
Cellular Effects
In terms of cellular effects, 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide’s interaction with the mGlu1 receptor suggests that it may influence cell signaling pathways related to this receptor
Molecular Mechanism
The molecular mechanism of action of 4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide involves binding to the mGlu1 receptor. This binding site partially overlaps with the orthosteric binding sites of class A GPCRs but is more restricted than most other GPCRs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von FITM umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein wichtiger Schritt in der Synthese ist die Bildung des Thiazolrings, die durch eine Cyclisierungsreaktion erreicht wirdDiese Methode wurde optimiert, um empfindliche Heterocyclen zu tolerieren, was eine einstufige Fluorodeboronierung auf automatisierten Plattformen ermöglicht .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, wurde die automatisierte Radio-Synthese von this compound unter Verwendung von kupfervermittelter Fluorierung von Organoboranen berichtet. Dieses Verfahren ist unerlässlich für die Herstellung von Radioliganden im großen Maßstab zur Unterstützung präklinischer und klinischer Studien .
Analyse Chemischer Reaktionen
Arten von Reaktionen
FITM durchläuft verschiedene chemische Reaktionen, darunter:
Fluorodeboronierung: Diese Reaktion beinhaltet den Austausch einer Boronsäuregruppe gegen ein Fluoratom.
Cyclisierung: Bildung des Thiazolrings durch Cyclisierungsreaktionen.
Häufige Reagenzien und Bedingungen
Fluorodeboronierung: Kupfervermittelte Fluorierung unter Verwendung von Organoboranen als Vorstufen.
Cyclisierung: Umfasst typischerweise die Verwendung von Base und Wärme, um den Ringschluss zu fördern.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, mit hoher Reinheit und Ausbeute .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- BDBM50301534
- EMQMCM
- JNJ16259685
Einzigartigkeit von FITM
This compound ist einzigartig aufgrund seiner hohen Affinität und Selektivität für mGlu1-Rezeptoren. Im Gegensatz zu anderen negativen allosterischen Modulatoren hat this compound eine andere Bindungsart, die eine selektive Hemmung von mGlu1 ermöglicht, ohne andere metabotrope Glutamatrezeptoren zu beeinflussen. Diese Selektivität macht this compound zu einem unschätzbaren Werkzeug zur Entschlüsselung der spezifischen Rollen von mGlu1 in verschiedenen biologischen Prozessen .
Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!
Eigenschaften
IUPAC Name |
4-fluoro-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVGIKIKQHUFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research primarily focuses on FITM's biological activity and applications as a PET ligand. Information regarding material compatibility and stability under various conditions falls outside the scope of these studies.
ANone: The provided research focuses on this compound's role as a negative allosteric modulator of mGluR1. No catalytic properties or applications are discussed in these studies.
ANone: While the research mentions the development of this compound as a PET imaging agent [, ], it doesn't provide specific details about its stability under various conditions or formulation strategies to enhance its stability, solubility, or bioavailability.
ANone: The provided research focuses on this compound's biological activity and doesn't specifically address SHE (Safety, Health, and Environment) regulations or compliance.
ANone: The provided research does not delve into potential resistance mechanisms or cross-resistance profiles for this compound concerning mGluR1 or other targets.
ANone: The toxicology and safety profile of this compound is not extensively covered in the provided research.
ANone: The research primarily focuses on utilizing this compound as a PET imaging probe. It doesn't delve into specific drug delivery strategies or targeted therapies using this compound.
ANone: The provided research primarily focuses on this compound's biological activity and applications in PET imaging. Information regarding its environmental impact and degradation is outside the scope of these studies.
ANone: The research primarily focuses on this compound's interactions with mGluR1 and its application as a PET imaging probe. It doesn't delve into specific details about its dissolution rate, solubility in various media, or their impact on bioavailability.
ANone: While the research mentions the use of 18F-FITM in PET imaging, it doesn't provide specific details on the validation of analytical methods employed for its characterization, quantification, or monitoring.
ANone: Information on quality control and assurance measures during this compound development and manufacturing is not provided in the research abstracts.
ANone: The provided research does not discuss the potential immunogenicity or immunological responses associated with this compound.
ANone: The provided research does not delve into potential interactions between this compound and drug transporters.
ANone: The research primarily focuses on this compound's interaction with mGluR1 and its application as a PET probe. It doesn't provide information on its potential interactions with drug-metabolizing enzymes.
ANone: While this compound's successful application as a PET imaging probe suggests a degree of biocompatibility [, ], the provided research doesn't explicitly discuss its biocompatibility or biodegradability.
ANone: The research primarily focuses on this compound and doesn't offer a comparative analysis of alternative compounds or substitutes for modulating mGluR1 activity or PET imaging applications.
ANone: The provided research primarily focuses on this compound's biological activity and doesn't address recycling or waste management strategies.
ANone: While the provided research doesn't provide a comprehensive historical overview, it signifies a significant milestone by presenting this compound as a novel PET ligand for mGluR1 imaging. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)









